Lansoprazole Sulfide N-Oxide
Overview
Description
Lansoprazole Sulfide N-Oxide is a bioactive small molecule and an impurity standard of Lansoprazole . Lansoprazole is a medication classified as a proton pump inhibitor (PPI) primarily used to reduce the production of stomach acid . The molecular formula of Lansoprazole Sulfide N-Oxide is C16 H14 F3 N3 O2 S and it has a molecular weight of 369.36 .
Molecular Structure Analysis
The molecular structure of Lansoprazole Sulfide N-Oxide consists of 41 bonds in total, including 27 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 sulfide, and 1 Imidazole .Scientific Research Applications
Method Development and Validation
Lansoprazole sulfide N-Oxide has been the focus of method development and validation in research related to proton pump inhibitors like Lansoprazole. Krishnamohan et al. (2012) developed and validated a method for the estimation of related compounds present in Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC). The method proved to be linear, accurate, precise, robust, and specific for separating related substances from Lansoprazole, including N-Oxide (Krishnamohan et al., 2012).
Synthesis and Characterization
In the synthesis of Lansoprazole, Lansoprazole sulfide N-Oxide is identified as an impurity. Reddy et al. (2008) described the synthesis and characterization of impurities observed during the bulk synthesis of Lansoprazole, including Lansoprazole N-oxide, Lansoprazole sulfone N-oxide, and Lansoprazole sulfide (Reddy et al., 2008).
Isolation and Characterisation under Stress Conditions
Battu and Pottabathini (2014) investigated the degradation of Lansoprazole under thermal stress conditions, identifying Lansoprazole sulfide N-Oxide as a known impurity. This research contributes to understanding the stability of Lansoprazole and its impurities under varying conditions (Battu & Pottabathini, 2014).
New Synthetic Processes
Ahn et al. (2002) developed a new synthetic process for Lansoprazole, which is often synthesized by the oxidation of sulfide. This research outlines the steps involved in transforming sulfide into Lansoprazole, highlighting the role of sulfide compounds in the synthesis process (Ahn et al., 2002).
Degradation in Aquatic Environments
Research by DellaGreca et al. (2006) on the degradation of Lansoprazole in water identifies sulfides as degradation products. This study is significant for understanding the environmental impact and behavior of Lansoprazole-related compounds, including sulfides (DellaGreca et al., 2006).
Stability-Indicating HPLC Method
Nagarajan et al. (2022) developed a stability-indicating HPLC method for the determination of related substances in Lansoprazole sulfide. This method emphasizes the importance of monitoring and quantifying impurities like Lansoprazole sulfide N-Oxide in pharmaceutical preparations (Nagarajan et al., 2022).
Safety And Hazards
Future Directions
While specific future directions for Lansoprazole Sulfide N-Oxide are not available, Lansoprazole, the parent compound, continues to be studied for its effectiveness in treating gastrointestinal bleeding and other conditions . Additionally, new methods of synthesizing Lansoprazole and its derivatives are being explored .
properties
IUPAC Name |
2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJKGASGASPHLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462488 | |
Record name | Lansoprazole Sulfide N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lansoprazole Sulfide N-Oxide | |
CAS RN |
163119-30-0 | |
Record name | 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163119-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lansoprazole Sulfide N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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